molecular formula C4H5NO2 B231292 1-Phenyl-2-vinylcyclopropane CAS No. 17955-09-8

1-Phenyl-2-vinylcyclopropane

Cat. No. B231292
CAS RN: 17955-09-8
M. Wt: 144.21 g/mol
InChI Key: OPIZCXOIOINPNM-UHFFFAOYSA-N
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Description

1-Phenyl-2-vinylcyclopropane is a chemical compound that is part of a larger class of compounds known as vinylcyclopropanes . Vinylcyclopropanes are characterized by a cyclopropane ring, which is a three-membered carbon ring, with a vinyl group attached .


Synthesis Analysis

The synthesis of 1-Phenyl-2-vinylcyclopropane and similar compounds often involves the use of carbenes and butadiene . The reaction of 1,3-butadiene with carbenes generated from the action of base on chloroform or bromoform has been studied previously . The resulting 1,1-dichloro-2,2-dimethylcyclopropane, under pyrolysis conditions (above 400 °C), undergoes a rearrangement to 4,4-dichlorocyclopentene .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-vinylcyclopropane is characterized by a cyclopropane ring with a vinyl group and a phenyl group attached . The vinyl group allows for the possibility of ring expansion reactions .


Chemical Reactions Analysis

1-Phenyl-2-vinylcyclopropane can undergo a variety of chemical reactions. One of the most notable is the vinylcyclopropane rearrangement, also known as the vinylcyclopropane-cyclopentene rearrangement . This is a ring expansion reaction that converts a vinyl-substituted cyclopropane ring into a cyclopentene ring .

Scientific Research Applications

Cytochrome P450-catalyzed Oxidation

1-Phenyl-2-vinylcyclopropane serves as a hypersensitive radical probe in the study of cytochrome P450cam-catalyzed oxidation. It is oxidized to form a diastereomeric mixture of epoxide, acetaldehyde, and penten-diol, which assists in understanding the enzyme's catalytic turnover and the involvement of radicals or cations in the epoxidation reaction (Miller, Fruetel & Ortiz de Montellano, 1992).

Polymer Chemistry

The compound has been used in radical ring-opening polymerization studies. Its polymerizability was explored, revealing insights into the molecular-orbital calculations and side reactions such as hydrogen atom abstraction from its allylic position (Sanda, Miyagawa & Endo, 1999).

Catalysis and Isomerization Studies

1-Phenyl-2-vinylcyclopropane has been a subject in catalysis and isomerization research. Studies with rhodium catalysts showed that vinyl and phenyl cyclopropane derivatives react to yield trans-1,3-pentadiene compounds, providing insights into the reaction mechanism and the influence of steric and conformational effects (Voigt & Roth, 1974).

Enzymatically Catalyzed Polymerization

The compound has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, which results in cross-linked polymer formation. This application highlights its role in enzymatically catalyzed polymerization processes (Pang, Ritter & Tabatabai, 2003).

Organic Synthesis

In organic synthesis, its radical cation structure and reactivity have been explored. Studies on electron-transfer photochemistry of the compound have led to the understanding of its reaction patterns and potential surface (Herbertz & Roth, 1998).

Applications in Advanced Polymer Design

1-Phenyl-2-vinylcyclopropane is utilized in synthesizing advanced polymers with controlled microstructures. Its radical polymerization behavior, interaction with other monomers, and potential in forming hybrid polymers and networks have been a significant focus (Cho, 2000).

Synthesis of Pheromones

It has been used in the asymmetric synthesis of pheromones found in brown algae. This application demonstrates its utility in synthesizing biologically active compounds (Schotten, Boland & Jaenicke, 1985).

Mechanism of Action

The mechanism of the vinylcyclopropane rearrangement can be thought of as either a diradical-mediated two-step and/or orbital-symmetry-controlled pericyclic process . The extent to which each of these mechanisms is operative is highly dependent on the substrate .

Future Directions

The vinylcyclopropane rearrangement has served several times as a key reaction in complex natural product synthesis . Future research may continue to explore the potential of 1-Phenyl-2-vinylcyclopropane and similar compounds in the synthesis of complex natural products .

properties

IUPAC Name

(2-ethenylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-8-11(9)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIZCXOIOINPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939234
Record name (2-Ethenylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-vinylcyclopropane

CAS RN

17955-09-8
Record name 1-Phenyl-2-vinylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Ethenylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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